6-Methoxypyridine-3-carbonyl chloride
Description
Properties
IUPAC Name |
6-methoxypyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGABUQRWWPAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591374 | |
| Record name | 6-Methoxypyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-78-2 | |
| Record name | 6-Methoxypyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Methoxypyridine 3 Carbonyl Chloride and Its Precursors
Synthetic Approaches to 6-Methoxypyridine-3-carboxylic Acid (Precursor)
The creation of 6-Methoxypyridine-3-carboxylic Acid hinges on the precise introduction of functional groups onto the pyridine (B92270) ring. The following subsections explore established and innovative methods to achieve this.
Strategic Functionalization of Pyridine Rings at C3 Position
The functionalization of the C3 position on a pyridine ring presents a significant challenge due to the inherent electronic properties of the heterocycle. acs.org However, several strategies have been developed to achieve this transformation effectively.
One approach involves the use of borane-catalyzed reactions. These tandem reactions initiate with the hydroboration of pyridine to form a dihydropyridine (B1217469) intermediate. This nucleophilic intermediate can then react with various electrophiles, such as imines, aldehydes, or ketones, followed by oxidative aromatization to yield a C3-functionalized pyridine. nih.govacs.org This method is advantageous due to its mild reaction conditions and high regioselectivity, making it suitable for the late-stage functionalization of complex molecules. nih.govacs.org
Another innovative method is the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free approach allows for the selective hydroxylation of the C3 position. The resulting 3-hydroxypyridines can then be further elaborated into other functional groups. acs.org
Furthermore, direct C-H functionalization techniques are emerging as powerful tools. nih.gov These methods often involve the temporary dearomatization of the pyridine ring to create a more reactive intermediate, which can then undergo regioselective electrophilic functionalization at the C3 position. nih.gov
Methoxy-Functionalization and Halogen-Exchange Methodologies
The introduction of a methoxy (B1213986) group at the 6-position and a carboxylic acid at the 3-position often involves a halogen-exchange reaction on a pre-functionalized pyridine ring. A common starting material is 6-chloropyridine-3-carboxylic acid. prepchem.com
The methoxy-functionalization is typically achieved by reacting the chlorinated precursor with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727). prepchem.comnih.gov This nucleophilic aromatic substitution reaction replaces the chlorine atom with a methoxy group. The reaction is often carried out under reflux for an extended period to ensure complete conversion. prepchem.com
Halogenation of the pyridine ring itself can be a complex process. nih.govyoutube.com Traditional electrophilic aromatic substitution reactions often require harsh conditions and can lead to a mixture of isomers. nih.govchemrxiv.org More modern approaches utilize designed phosphine (B1218219) reagents that can be installed at specific positions on the pyridine ring and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org
Conversion of 6-Methoxypyridine-3-carboxylic Acid to 6-Methoxypyridine-3-carbonyl chloride
The transformation of the carboxylic acid to the more reactive acid chloride is a crucial step for subsequent chemical modifications. This conversion is typically achieved through chlorination.
Optimized Chlorination Reagents and Reaction Conditions (e.g., Thionyl Chloride, Oxalyl Chloride)
Several chlorinating agents can be employed for this conversion, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. commonorganicchemistry.com
Thionyl Chloride: This reagent is widely used for preparing acyl chlorides from carboxylic acids. The reaction is often catalyzed by dimethylformamide (DMF). wikipedia.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process. wikipedia.org The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com
Oxalyl Chloride: Compared to thionyl chloride, oxalyl chloride is a milder and more selective reagent, though it is also more expensive. wikipedia.org The reaction is also commonly catalyzed by a small amount of DMF and is typically performed in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The mechanism involves the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF, which then activates the carboxylic acid. youtube.com
| Chlorinating Reagent | Typical Conditions | Catalyst | Byproducts |
| Thionyl Chloride (SOCl₂) ** | Neat, reflux | DMF (catalytic) | SO₂, HCl (gaseous) |
| Oxalyl Chloride ((COCl)₂) ** | DCM, room temperature | DMF (catalytic) | CO, CO₂, HCl |
Exploration of Catalyst Systems for Enhanced Reaction Efficiency
The efficiency of the chlorination reaction can be significantly enhanced by the use of appropriate catalysts.
N,N-disubstituted formamides: As mentioned, DMF is a common catalyst, particularly in reactions with thionyl chloride and oxalyl chloride. wikipedia.orggoogle.com It acts as a nucleophilic catalyst, forming a reactive intermediate with the chlorinating agent. youtube.com
Pyridine and Urea (B33335): Pyridine and urea can also serve as catalyst precursors in these reactions. google.com
Brønsted Acids: Recent research has shown that Brønsted acids, such as sulfuric acid, can effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride. tandfonline.com This method offers a cheaper alternative to traditional catalysts. tandfonline.com
Process Optimization for Scalable Synthesis
For industrial applications, the synthesis of this compound needs to be scalable and efficient. prepchem.com Process optimization focuses on several key aspects:
Reaction Time and Temperature: Careful control of these parameters is crucial to maximize yield and minimize the formation of impurities.
Solvent Selection: The choice of solvent can influence reaction rates and the ease of product isolation.
Purification Methods: Efficient purification techniques, such as distillation or recrystallization, are necessary to obtain a high-purity product.
Continuous Flow Processes: For large-scale production, continuous flow reactors can offer advantages over batch processes in terms of safety, efficiency, and consistency.
Chemo- and Regioselective Considerations in Synthesis Pathways
The synthesis of substituted pyridines like this compound is fundamentally governed by the principles of chemo- and regioselectivity. The inherent electronic properties of the pyridine ring and the influence of existing substituents dictate the outcome of functionalization reactions.
Regioselectivity is a paramount challenge in pyridine chemistry, particularly concerning the C2/C4 versus the C2/C6 positions in 3-substituted pyridines. nih.govacs.org The synthesis of 6-methoxypyridine-3-carboxylic acid from di-substituted precursors provides a clear illustration of this challenge. When methyl 2,6-dichloropyridine-3-carboxylate is the starting material, the choice of solvent critically influences which chlorine atom is substituted by the methoxide. nih.gov Research has shown that using N,N-dimethylformamide (DMF) and methanol as the solvent system results in a high degree of regioselectivity, favoring substitution at the 6-position (>97%). In contrast, conducting the reaction in tetrahydrofuran (B95107) (THF) and dichloromethane (CH₂) leads to the 2-methoxy isomer as the main product. nih.gov This solvent-dependent selectivity is crucial for directing the reaction towards the desired constitutional isomer.
Similarly, high regioselectivity for the 6-position was achieved in the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine, which afforded the 6-amino substituted product in a greater than 98:2 ratio. nih.gov These examples underscore the importance of reaction conditions in overcoming the inherent challenges of controlling positional reactivity on the pyridine ring.
Chemoselectivity , the ability to react with one functional group in the presence of others, is also critical. For instance, in a multi-step synthesis, it may be necessary to modify a substituent on the pyridine ring without affecting a carboxylic ester or another functional group. The conversion of a trifluoromethyl group into a methoxycarbonyl group in the presence of other ring substituents is an example of a challenging but achievable chemoselective transformation. nih.gov Advanced strategies, such as neighboring group assisted catalysis, can also be employed to achieve regioselective hydrolysis or aminolysis of ester groups on highly substituted pyridines under mild conditions. nih.gov These selective methods are essential for building complex molecular architectures efficiently.
The following table highlights the impact of reaction conditions on the regioselectivity of nucleophilic substitution on di-substituted pyridines.
Table 2: Regioselectivity in Pyridine Substitution
| Substrate | Nucleophile/Reagent | Solvent | Regioselectivity Outcome | Reference |
| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | N,N-Dimethylformamide (DMF) / Methanol (MeOH) | Highly regioselective for the 6-position (>97%) | nih.gov |
| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | Tetrahydrofuran (THF) / Dichloromethane (CH₂) | 2-Methoxy isomer is the main product | nih.gov |
| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine | Ethanol (EtOH) | Mixture of 2-fluoro-6-methylamino and 6-fluoro-2-methylamino isomers (57:43) | nih.gov |
| 2,6-Dichloro-3-trifluoromethylpyridine | N-Benzylmethylamine | N/A | >98:<2 ratio favoring substitution at the 6-position | nih.gov |
Mechanistic Insights into the Reactivity of 6 Methoxypyridine 3 Carbonyl Chloride
Detailed Investigations of Nucleophilic Acyl Substitution Mechanisms
The versatility of 6-Methoxypyridine-3-carbonyl chloride stems from its reactivity towards a wide array of nucleophiles.
The carbonyl chloride group readily undergoes substitution with various nucleophiles to form amides, esters, and other derivatives. The reaction with amines (ammonolysis) yields the corresponding amides, while reaction with alcohols (alcoholysis) produces esters. vanderbilt.edu These reactions are typically rapid and efficient due to the high reactivity of the acyl chloride. youtube.com
Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), also react with acyl chlorides. The reaction with organometallic reagents involves the nucleophilic attack of a carbanion. libretexts.org With Grignard reagents, the reaction can potentially lead to the formation of a ketone, which can then be attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol. The use of less reactive organometallic reagents like organocuprates can often stop the reaction at the ketone stage.
Interactive Table: Reactivity of this compound with Various Nucleophiles
| Nucleophile Class | Specific Example | Product Type |
| Amines | Ammonia, Primary/Secondary Amines | Amides |
| Alcohols | Methanol (B129727), Ethanol | Esters |
| Thiols | Ethanethiol | Thioesters |
| Organometallics | Grignard Reagents (e.g., EtMgBr) | Ketones/Tertiary Alcohols |
| Organometallics | Gilman Reagents (e.g., Li(CH₃)₂Cu) | Ketones |
| Water | Water | Carboxylic Acids |
The reactivity of the acyl chloride is modulated by both electronic and steric factors. The methoxy (B1213986) group at the 6-position of the pyridine (B92270) ring plays a significant electronic role. As an electron-donating group, it increases the electron density on the pyridine ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted pyridinoyl chloride.
Steric hindrance from the pyridine ring itself can also influence the rate of nucleophilic attack. Bulky nucleophiles may react more slowly than smaller ones due to steric impediment around the reaction center. Conversely, substituents on the pyridine ring can also exert steric effects. For instance, a substituent at the 2-position could further hinder the approach of a nucleophile to the 3-carbonyl group. acs.org
Interactive Table: Influence of Substituents on Reactivity
| Factor | Effect on this compound | Impact on Reaction Rate |
| Electronic | Methoxy group (-OCH₃) is electron-donating. | Decreases electrophilicity of carbonyl carbon, potentially slowing the reaction compared to unsubstituted analogs. |
| Electronic | Pyridine nitrogen is electron-withdrawing. | Increases electrophilicity of carbonyl carbon, enhancing reactivity. |
| Steric | Pyridine ring and methoxy group. | May hinder the approach of bulky nucleophiles, slowing the reaction. |
Kinetic and Thermodynamic Studies of Acylation Reactions
While specific kinetic data for the acylation reactions of this compound are not extensively documented in readily available literature, the principles of acyl chloride reactivity suggest that these reactions are generally fast and thermodynamically favorable. The high reactivity is attributed to the excellent leaving group ability of the chloride ion. youtube.com Kinetic studies on related systems, such as the hydrolysis of benzoyl cyanides, show that the reaction rate is pH-dependent. rsc.org A similar dependency would be expected for the hydrolysis of this compound. The reaction would likely be fastest under basic conditions due to the increased nucleophilicity of the hydroxide (B78521) ion compared to water. rsc.org
Thermodynamically, the conversion of a highly reactive acyl chloride to more stable derivatives like esters and amides is an energetically downhill process. masterorganicchemistry.com These reactions are often irreversible in practice. libretexts.org
Role of Catalysis in Modulating Reactivity and Selectivity
Although acyl chlorides are reactive enough to react with many nucleophiles without a catalyst, catalysis can still play a role in modulating reactivity and selectivity. youtube.com In reactions with weaker nucleophiles, an acid catalyst can be employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. libretexts.org
Alternatively, a base catalyst can be used to deprotonate a weak nucleophile (like an alcohol), increasing its nucleophilicity. libretexts.org Non-nucleophilic bases like pyridine are often added to acylation reactions to neutralize the HCl byproduct, which can prevent unwanted side reactions. youtube.com In the context of reactions with organometallic reagents, the choice of metal (e.g., copper in Gilman reagents) can be considered a form of catalysis that directs the selectivity of the reaction towards ketone formation rather than over-addition to the tertiary alcohol. acs.org
Identification and Characterization of Reaction Intermediates
The key reaction intermediate in the nucleophilic acyl substitution of this compound is the tetrahedral intermediate. vanderbilt.edu This species is formed when the nucleophile adds to the carbonyl carbon, causing a change in hybridization from sp² to sp³. libretexts.org This intermediate is typically short-lived and not isolated. Its existence is inferred from kinetic data and analogy to other carbonyl addition reactions. rsc.org The intermediate possesses a negatively charged oxygen atom and contains the original carbonyl group, the leaving group (chloride), the R-group of the acyl chloride (the 6-methoxypyridin-3-yl group), and the incoming nucleophile, all attached to the central carbon. The subsequent collapse of this intermediate through the expulsion of the chloride ion is what drives the reaction forward. vanderbilt.edumasterorganicchemistry.com
Exploration of Competing Reaction Pathways and Side Product Formation
Several competing reaction pathways and side products can arise during reactions of this compound. One of the most common side reactions is hydrolysis. If the reaction is not carried out under anhydrous conditions, the acyl chloride can react with water to form the corresponding carboxylic acid, 6-methoxypyridine-3-carboxylic acid.
In reactions involving strong and unhindered nucleophiles, there is a possibility of further reactions. For example, when using Grignard reagents, the initially formed ketone can be more reactive than the starting acyl chloride towards the Grignard reagent, leading to the formation of a tertiary alcohol as a side product (or the main product if desired).
Another potential side reaction could involve the pyridine ring itself. While the carbonyl chloride is the most reactive site, under certain conditions, particularly with very strong nucleophiles or in the presence of certain catalysts, reactions at the pyridine ring cannot be entirely ruled out. For instance, dearomatization of methoxypyridinium salts by Grignard reagents has been observed in related systems. acs.org
Applications of 6 Methoxypyridine 3 Carbonyl Chloride in Complex Organic Synthesis
Construction of Substituted Pyridine (B92270) Derivatives
The primary application of 6-methoxypyridine-3-carbonyl chloride lies in its use as an acylating agent to construct a variety of substituted pyridine derivatives through nucleophilic acyl substitution.
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of pyridine-3-carboxamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. libretexts.org This method is fundamental in medicinal chemistry for creating diverse amide libraries for biological screening. nih.govnih.gov For instance, pyridine-3-carboxamide (B1143946) analogs have been developed as potential agents against bacterial wilt in tomatoes. nih.gov
The synthesis is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com In some cases, two equivalents of the reacting amine are used, with one serving as the nucleophile and the other as the base. libretexts.org The formation of an amide bond is a key step in the synthesis of many biologically active compounds, including potent and selective LIMK inhibitors, where the amide moiety is crucial for activity. acs.org
Table 1: Examples of Amide Synthesis from Acid Chlorides
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| 2,6-Pyridinedicarbonyl dichloride | L-alanine methyl ester | Pyridine-2,6-dicarboxamide | Precursor to Schiff's bases with antimicrobial activity. mdpi.com |
| Acid Anhydride | Amine | Amide | General method for amide synthesis, requires two equivalents of amine. libretexts.orglibretexts.org |
| This compound | Primary/Secondary Amine | N-substituted-6-methoxypyridine-3-carboxamide | Key building block for medicinal chemistry and functional materials. |
The reactivity of the carbonyl chloride group extends to reactions with other nucleophiles, enabling the synthesis of esters, thioesters, and acid anhydrides.
Esters: this compound reacts readily with alcohols to form the corresponding esters. This reaction is often catalyzed by a base like pyridine to scavenge the HCl produced. libretexts.orglibretexts.org The esterification is a standard transformation in organic synthesis, for example, in the preparation of methyl esters from carboxylic acids using thionyl chloride and methanol (B129727). rsc.org
Thioesters: Thioesters can be synthesized by the reaction of the acid chloride with thiols. organic-chemistry.org These compounds are valuable intermediates in their own right, for instance, in native chemical ligation (NCL) for peptide and protein synthesis. nih.gov Various methods have been developed for thioester synthesis, including organophosphorus-catalyzed umpolung reactions and visible-light-driven processes. organic-chemistry.orgorganic-chemistry.org An electrochemical three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane also yields thioesters. rsc.org
Acid Anhydrides: Symmetrical or mixed acid anhydrides can be prepared by reacting this compound with a carboxylic acid or its corresponding carboxylate salt. libretexts.orglibretexts.orgnih.gov These anhydrides are highly reactive acylating agents themselves. youtube.comyoutube.com Triphenylphosphine oxide and oxalyl chloride can be used to promote the synthesis of anhydrides from carboxylic acids under mild conditions. nih.gov
Table 2: Derivatization of Acid Chlorides
| Nucleophile | Resulting Derivative | General Reaction Conditions |
|---|---|---|
| Alcohol (R-OH) | Ester (R-O-CO-Py) | Presence of a base (e.g., pyridine). libretexts.orglibretexts.org |
| Thiol (R-SH) | Thioester (R-S-CO-Py) | Nickel-catalyzed thiocarbonylation or photocatalytic methods. organic-chemistry.org |
Utilization in Annulation and Heterocycle-Forming Reactions
The reactive nature of the acyl chloride group makes this compound a useful participant in reactions that build more complex heterocyclic structures.
This compound can serve as a key electrophilic component in cyclization reactions to form fused pyridine systems. For example, its derivatives can undergo intramolecular reactions to form bicyclic structures like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are scaffolds of significant pharmacological interest. nih.govnih.gov Annulation strategies, such as the Combes-type condensation of β-alkoxyvinyl glyoxylates with heteroaromatic amines, provide efficient routes to fused pyridine carboxylates. enamine.net Another approach involves the treatment of dibenzoylporphyrins with ammonium (B1175870) acetate (B1210297) to yield novel pyridine-fused porphyrinoids known as oxopyridochlorins. rsc.org
Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient pathway to complex molecules. The electrophilicity of this compound makes it a suitable candidate for such reactions. For example, it could be envisioned as the acylating agent in a Ugi or Passerini-type reaction. A related three-component synthesis of substituted pyridylacetic acid derivatives involves the reaction of pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile. acs.org The Mannich reaction is another classic MCR where an amine, a non-enolizable carbonyl, and an enolizable carbonyl compound react to form a β-amino-carbonyl compound, often under acidic conditions. mdpi.com
Role as a Precursor in the Synthesis of Organic Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. youtube.comyoutube.com The properties of MOFs are highly dependent on the structure of these organic linkers. youtube.com While not a direct linker itself, this compound is a valuable precursor for synthesizing such linkers.
The carbonyl chloride can be readily hydrolyzed to the corresponding 6-methoxypyridine-3-carboxylic acid. Carboxylic acids are the most common functional groups used in organic linkers for MOF synthesis. youtube.com The resulting pyridine-based carboxylic acid can then be used as a multitopic linker to coordinate with metal centers, forming extended 2D or 3D frameworks. researchgate.netnih.gov The presence of the pyridine nitrogen and methoxy (B1213986) group can influence the coordination chemistry and the final topology and properties of the MOF. nih.gov For instance, functional groups on the linker can regulate the topology and pore environment of the resulting MOF. nih.gov The synthesis of MOFs typically involves solvothermal, microwave-assisted, or electrochemical methods where the metal salt and the organic linker self-assemble into the final crystalline structure. youtube.comresearchgate.net
Incorporation of this compound into Polymeric and Supramolecular Structures Remains an Exploratory Field
Despite the recognized utility of acyl chlorides as reactive monomers in polymer synthesis, specific documented applications of this compound in the creation of polymeric materials or complex supramolecular architectures are not extensively reported in publicly available scientific literature. While the inherent reactivity of the carbonyl chloride group suggests its potential as a building block for polymers such as polyamides and polyesters, detailed research findings on its direct incorporation remain limited.
The general principles of polymer chemistry indicate that this compound could theoretically undergo polycondensation reactions with suitable co-monomers. For instance, reaction with diamines would be expected to yield polyamides, and reaction with diols would produce polyesters. The methoxy-substituted pyridine ring would be incorporated into the polymer backbone, potentially imparting specific properties such as altered solubility, thermal stability, or coordination capabilities due to the presence of the nitrogen atom and the methoxy group.
Similarly, in the realm of supramolecular chemistry, the pyridine moiety of this compound could serve as a hydrogen bond acceptor or a metal-coordinating site, making it a candidate for the design of self-assembling systems. The directional nature of the interactions involving the pyridine ring could, in principle, guide the formation of well-defined supramolecular structures.
However, a thorough review of scientific databases and patent literature did not yield specific examples or detailed studies focusing on the use of this compound for these purposes. Research in this specific area appears to be in a nascent stage or is not widely published.
Potential Research Directions
The exploration of this compound in materials science could involve its use in:
Solution or Interfacial Polymerization: Reacting it with various aliphatic or aromatic diamines to synthesize novel polyamides. The properties of these polymers, such as their thermal behavior, mechanical strength, and solubility, could then be investigated.
Synthesis of Functional Polyesters: Polycondensation with diols containing different functional groups could lead to polyesters with tailored properties.
Development of Supramolecular Assemblies: Utilizing the pyridine nitrogen for hydrogen bonding or metal coordination to construct macrocycles, catenanes, or other complex architectures.
Advanced Spectroscopic and Computational Investigations of 6 Methoxypyridine 3 Carbonyl Chloride and Its Derivatives
Spectroscopic Characterization Methodologies for Structural Elucidation
Advanced spectroscopic methods are indispensable for the detailed structural elucidation of complex molecules like 6-Methoxypyridine-3-carbonyl chloride. These techniques provide nuanced information about functional groups, connectivity, and three-dimensional structure.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. semanticscholar.org For this compound, the spectra are dominated by vibrations from the pyridine (B92270) ring, the methoxy (B1213986) group, and the carbonyl chloride moiety.
Detailed analysis of the FT-IR and Raman spectra allows for the precise assignment of these vibrational frequencies. cdnsciencepub.com The pyridine ring exhibits several characteristic stretching and bending modes. For instance, pyridine ring stretching vibrations are typically observed in the 1550-1200 cm⁻¹ region in both IR and Raman spectra. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is a hallmark of the pyridine structure and is often found near 1000 cm⁻¹. researchgate.net
The substituents introduce their own distinct spectral signatures. The carbonyl chloride group is particularly prominent, displaying a strong C=O stretching band in the infrared spectrum, typically at a high frequency (around 1750-1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. The methoxy group contributes C-H stretching vibrations from the methyl group (around 2850-2950 cm⁻¹) and a characteristic C-O stretching mode.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Carbonyl Chloride (C=O) | Stretching | 1750 - 1800 | FT-IR (Strong) |
| Pyridine Ring | C=C, C=N Stretching | 1550 - 1400 | FT-IR, Raman |
| Pyridine Ring | Ring Breathing | ~1000 | Raman (Strong) |
| Methoxy (C-O) | Stretching | 1250 - 1000 | FT-IR |
| Methoxy (CH₃) | Asymmetric/Symmetric Stretching | 2950 - 2850 | FT-IR, Raman |
This table presents representative data for the functional groups found in this compound, based on established correlations for pyridine derivatives and acyl chlorides. semanticscholar.orgresearchgate.net
While one-dimensional (1D) NMR provides essential information about the chemical environment of nuclei, complex molecules often exhibit overlapping signals that complicate interpretation. libretexts.org Advanced NMR techniques, such as two-dimensional (2D) NMR, are employed to resolve these ambiguities and confirm the precise molecular structure. wikipedia.org
For this compound, 2D NMR experiments are crucial for unambiguous assignment of the proton (¹H) and carbon (¹³C) signals from the pyridine ring.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies spin-spin coupling between protons, revealing which protons are adjacent to each other on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It would be used to definitively assign each carbon atom of the pyridine ring to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is useful for confirming the placement of the methoxy and carbonyl chloride substituents by observing correlations between the methoxy protons and the C6 carbon, or the ring protons and the carbonyl carbon.
Solid-state NMR (ssNMR) provides information about the molecule in its crystalline or solid form, where molecular motion is restricted. emory.edu Unlike in solution NMR where rapid tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy and dipolar couplings. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. For derivatives of this compound, ssNMR could be used to study polymorphism (the existence of different crystal structures) and to determine the conformation and packing of molecules within the crystal lattice.
Quantum Chemical Computations (e.g., DFT, Ab-initio Methods)
Quantum chemical computations have become a cornerstone of modern chemical research, offering profound insights into the electronic structure, reactivity, and geometry of molecules. Methods like Density Functional Theory (DFT) and ab-initio calculations are used to model molecular properties with high accuracy.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. irjweb.comscirp.org A small energy gap generally indicates high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals. The electron-donating methoxy group (-OCH₃) increases the energy of the HOMO, while the electron-withdrawing carbonyl chloride group (-COCl) lowers the energy of the LUMO. Consequently, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy group, representing the molecule's capacity to donate electrons. researchgate.net Conversely, the LUMO is likely centered on the electrophilic carbonyl carbon, indicating the most probable site for nucleophilic attack. researchgate.net The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and susceptibility to electronic excitation. scirp.org
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzene | -9.24 | -0.74 | 8.50 |
| Pyridine | -9.66 | -0.46 | 9.20 |
| Quinoline | -6.65 | -1.82 | 4.83 |
| Substituted Pyridines | -6.5 to -5.5 | -2.0 to -1.0 | ~4.5 - 5.5 |
This table presents representative DFT-calculated HOMO-LUMO data for parent aromatic systems and typical ranges for substituted derivatives to provide context for the expected electronic properties of this compound. scirp.orgekb.eg
Quantum chemical computations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. acs.org The high reactivity of the acyl chloride group in this compound makes it a prime candidate for nucleophilic acyl substitution. libretexts.org
Computational modeling, often using DFT, can elucidate the precise mechanism of these reactions. For example, when reacting with a nucleophile like an alcohol or amine, the reaction could proceed through a concerted S(N)2-like pathway or a two-step addition-elimination mechanism involving a tetrahedral intermediate. nih.govacs.org Theoretical studies have shown that for many acyl chlorides, a concerted pathway is favored over the formation of a stable tetrahedral intermediate. nih.govacs.org By calculating the energies of the reactants, products, and, most importantly, the transition states, researchers can determine the activation energy barrier for the reaction, predict reaction rates, and understand how substituents on the pyridine ring influence reactivity.
The three-dimensional shape of a molecule is critical to its function and reactivity. This compound possesses rotational freedom around the single bonds connecting the substituents to the pyridine ring, leading to different possible conformations. The two key rotational axes are the C(ring)-O bond of the methoxy group and the C(ring)-C(carbonyl) bond.
Computational methods can be used to perform a thorough conformational analysis. researchgate.net By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis identifies the lowest-energy conformers (the most stable shapes) and the energy barriers for rotation between them. acs.org For methoxy groups on aromatic rings, the most stable conformation is typically planar with the ring, where the C-O-C plane is aligned with the plane of the ring to maximize conjugation. acs.org Similarly, the orientation of the carbonyl chloride group relative to the ring will be determined by a balance of steric and electronic effects, which can be accurately predicted by these computational models.
Prediction and Validation of Spectroscopic Signatures
The comprehensive characterization of this compound and its derivatives relies heavily on the synergy between advanced spectroscopic techniques and computational chemistry. The prediction of spectroscopic signatures through theoretical calculations provides a powerful tool for interpreting experimental data, assigning spectral features, and understanding the electronic and structural properties of these molecules. Validation of these theoretical predictions with experimental results is a critical step to ensure the accuracy of the computational models.
Computational Prediction of Spectroscopic Data
Density Functional Theory (DFT) has emerged as a robust method for predicting a wide range of molecular properties, including spectroscopic data, with a high degree of accuracy. researchgate.netnih.gov Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or cc-pVTZ, are commonly employed to optimize the molecular geometry and calculate vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions. nih.gov
For this compound, a typical computational workflow involves:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
Frequency Calculations: Using the optimized geometry, vibrational frequencies are calculated. These correspond to the fundamental modes of vibration that are active in Infrared (IR) and Raman spectroscopy.
NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated to predict NMR chemical shifts.
Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the energies and oscillator strengths of electronic transitions, which correspond to absorption bands in the UV-Vis spectrum. nih.gov
Validation through Experimental Spectroscopy
The theoretical spectra generated from these computations are then compared against experimentally recorded spectra to validate the computational model. A strong correlation between the predicted and experimental data provides confidence in the structural and electronic assignments.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational modes of pyridine derivatives are influenced by the nature and position of their substituents. nih.gov Theoretical frequency calculations provide a complete set of vibrational modes, which aids in the assignment of complex experimental FT-IR and FT-Raman spectra. While a direct experimental spectrum for this compound is not detailed here, the validation process can be illustrated with data from a closely related compound, 2-chloro-6-methoxypyridine. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. researchgate.net
Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyridine Derivative (e.g., 2-chloro-6-methoxypyridine) Data presented here is representative of the type of analysis performed and is based on findings for similar compounds. nih.gov
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |
| C-H stretch (ring) | 3080 | 3085 | 3090 | ν(C-H) |
| C-H stretch (methoxy) | 2950 | 2955 | 2958 | νas(CH₃) |
| Carbonyl stretch | ~1770 | ~1770 | ~1765 | ν(C=O) |
| Ring stretch | 1580 | 1582 | 1585 | ν(C=C), ν(C=N) |
| Ring stretch | 1465 | 1468 | 1470 | ν(C=C), ν(C=N) |
| C-O-C stretch | 1250 | 1255 | 1252 | νas(C-O-C) |
| C-Cl stretch | 780 | 782 | 778 | ν(C-Cl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. The signals of protons on an aromatic ring are significantly influenced by the electronic effects of substituents. wikipedia.org For this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbonyl chloride group (-COCl) would have distinct effects on the chemical shifts of the pyridine ring protons. Computational methods can predict these chemical shifts, which can then be validated against experimental ¹H and ¹³C NMR data.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predictions are based on established principles of substituent effects on pyridine rings.
| Proton | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | ortho to N, meta to -COCl | ~8.8 - 9.0 | d |
| H-4 | para to -OCH₃, ortho to -COCl | ~8.2 - 8.4 | dd |
| H-5 | meta to N, ortho to -OCH₃ | ~7.0 - 7.2 | d |
| -OCH₃ | Methoxy group | ~4.0 - 4.2 | s |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectra of pyridine derivatives typically feature π→π* and n→π* transitions. researchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions. nih.gov These theoretical predictions can be validated by comparing them with the experimental UV-Vis spectrum recorded in various solvents. The solvent can influence the position of λmax, and this solvatochromic effect can also be modeled computationally.
The agreement between the calculated and observed vibrational, NMR, and electronic spectra serves as a rigorous validation of the computed molecular structure and electronic properties of this compound and its derivatives. nih.gov This combined computational and experimental approach is indispensable for fundamental research and the development of new molecules based on this scaffold.
Derivatization Strategies and Functionalization of 6 Methoxypyridine 3 Carbonyl Chloride
Diversification via Cross-Coupling and C-H Activation Reactions
Modern palladium- and rhodium-catalyzed reactions offer powerful tools for modifying the pyridine (B92270) core of 6-Methoxypyridine-3-carbonyl chloride, either through pre-functionalization followed by cross-coupling or by direct activation of existing carbon-hydrogen (C-H) bonds.
The direct participation of this compound in traditional cross-coupling reactions is not feasible as it lacks the requisite halide or triflate leaving group on the pyridine ring. However, a key derivatization strategy involves the conversion of the 6-methoxy group into a more suitable coupling partner, such as a chloro or trifluoromethanesulfonate (B1224126) (triflate) group. This two-step approach significantly broadens the synthetic utility of the scaffold. For instance, demethylation followed by chlorination or triflation would yield a substrate primed for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate. libretexts.orgorganic-chemistry.org A hypothetical 6-chloro or 6-triflyl derivative of the pyridine scaffold could react with a wide range of aryl or vinyl boronic acids or their esters. harvard.edunih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to activate the boronic acid. organic-chemistry.org
Negishi Coupling: The Negishi coupling is a powerful reaction that joins organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to form sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org A 6-halo-pyridine-3-carbonyl chloride derivative could be coupled with various organozinc reagents, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.orgorgsyn.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of specialized biarylphosphine ligands has made this reaction extremely versatile, allowing for the synthesis of a vast array of aryl amines. wikipedia.orgsigmaaldrich.com A 6-halo or 6-triflyl derivative could undergo amination with numerous amines, providing access to substituted 6-aminopyridine derivatives. nih.govnih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Derivatized 6-Halopyridine-3-carbonyl chloride Scaffold
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-pyridine Derivative |
| Negishi | Alkylzinc Chloride | Pd(P(t-Bu)₃)₂ | 6-Alkyl-pyridine Derivative |
| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, XPhos, NaOt-Bu | 6-Amino-pyridine Derivative |
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalization of substrates. mdpi.com For this compound, the pyridine ring possesses C-H bonds at the C2, C4, and C5 positions that could potentially be targeted for direct coupling reactions. The regioselectivity of such reactions is governed by the electronic and steric influences of the existing methoxy (B1213986) and carbonyl chloride substituents.
Rhodium and Palladium catalysts are often employed for such transformations. dicp.ac.cnrsc.org For instance, rhodium(I) catalysis has been shown to achieve regioselective C-H functionalization of aromatic compounds with acid chlorides via a decarbonylative pathway. dicp.ac.cn It is conceivable that under specific conditions, the C-H bonds on the pyridine ring of this compound could be arylated or alkenylated directly, offering a more atom-economical route to diversification. mdpi.comnih.gov Functionalization at the C4 or C5 position would be most likely, depending on the specific directing-group strategy and catalytic system employed.
Enantioselective and Diastereoselective Transformations
Introducing chirality to the this compound scaffold can be achieved by several methods, primarily involving transformations of the versatile carbonyl chloride group.
One common strategy involves the reaction of the acyl chloride with a chiral auxiliary. This forms a diastereomeric intermediate where one face of a newly formed prochiral center is sterically shielded, allowing for subsequent diastereoselective reactions.
Alternatively, the carbonyl group can be reduced to an alcohol, creating a secondary alcohol. This alcohol can then be the substrate for enantioselective enzymatic resolution or other kinetic resolution processes. Furthermore, the resulting racemic alcohol could undergo enantioselective acylation or other transformations catalyzed by chiral catalysts to yield enantiomerically enriched products. While specific examples involving this compound are not prominent in the literature, these established methodologies are broadly applicable to this class of compounds.
Strategies for Late-Stage Functionalization in Complex Molecular Systems
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govberkeley.eduacs.orgthieme.de The high reactivity of the acyl chloride group makes this compound an excellent reagent for LSF.
This compound can be used to "tag" complex drug molecules or natural products that contain a nucleophilic handle, such as a primary or secondary amine, an alcohol, or a thiol. The reaction typically proceeds under mild conditions, which is crucial to avoid decomposition of the often-sensitive complex substrate. This acylation introduces the 6-methoxypyridinyl moiety, which can significantly alter the pharmacological properties of the parent molecule, including its solubility, metabolic stability, and target-binding affinity. For example, amidation of a complex amine-containing molecule with this compound can be accomplished to furnish novel amide derivatives. acs.org
Table 2: Exemplary Late-Stage Functionalization Reactions
| Complex Molecule Substrate | Nucleophilic Group | Reaction Type | Resulting Linkage |
| Drug with primary amine | -NH₂ | Amidation | Amide |
| Natural product with alcohol | -OH | Esterification | Ester |
| Peptide with lysine (B10760008) residue | -NH₂ (side chain) | Acylation | Amide |
Future Research Perspectives and Challenges
Development of Environmentally Benign and Sustainable Synthetic Routes
The chemical industry is increasingly focusing on sustainability, moving away from hazardous materials and energy-intensive processes. mdpi.com For pyridine (B92270) derivatives like 6-Methoxypyridine-3-carbonyl chloride, this means a shift from traditional multi-step reactions to more direct and eco-friendly methods. organic-chemistry.orgbeilstein-journals.org
A primary goal is to replace harsh chlorinating agents such as thionyl chloride and phosphorus trichloride, which are commonly used to convert carboxylic acids into acyl chlorides. ebsco.comgoogle.com While effective, these reagents produce corrosive byproducts. Future research will likely focus on developing catalytic methods that avoid stoichiometric toxic reagents.
One promising area is the use of renewable resources. While the direct synthesis of complex pyridine derivatives from biomass is still a developing field, the principles of green chemistry are pushing researchers to explore bio-based starting materials. researchgate.netgithubusercontent.com The valorization of biopolymers like chitin, which is rich in nitrogen, presents a potential long-term pathway for producing nitrogen-containing heterocyclic compounds. researchgate.net
Another key aspect of sustainable synthesis is the use of greener solvents and reaction conditions. This includes employing water as a solvent, utilizing milder reaction temperatures, and using recyclable catalysts to minimize waste and energy consumption. githubusercontent.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, also contributes to a more sustainable process by reducing the need for purification of intermediates. mdpi.com
Exploration of Novel Catalytic Systems for Enhanced Transformations
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for enhancing the transformations involving this compound. Research is moving towards the use of transition-metal-free catalysts and earth-abundant metals to improve the sustainability and cost-effectiveness of synthetic processes. mdpi.comorganic-chemistry.org
Recent advancements have shown the potential of various catalytic systems for the synthesis of pyridine derivatives:
Ruthenium-catalyzed cycloisomerization: This method allows for the synthesis of substituted pyridine derivatives through the cycloisomerization of 3-azadienynes. organic-chemistry.org
Copper-catalyzed condensation: A redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt, enables the synthesis of a variety of substituted pyridines under mild conditions. organic-chemistry.org
Rare-earth catalysts: Cationic half-sandwich rare-earth catalysts provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives. organic-chemistry.org
For the synthesis of acyl chlorides themselves, visible-light photocatalysis represents a cutting-edge approach. For instance, the use of Ru(bpy)3Cl2 as a photocatalyst can facilitate the conversion of aldehydes to acid chlorides. organic-chemistry.org The exploration of such photocatalytic methods for pyridine carbonyl chlorides could lead to more energy-efficient and selective synthetic routes.
| Catalyst Type | Transformation | Advantages |
| Ruthenium | Cycloisomerization of 3-azadienynes | Efficient synthesis of substituted pyridines |
| Copper(I)/Amine | [3+3] Condensation | Mild conditions, broad functional group tolerance |
| Rare-earth metals | C-H addition to olefins | Atom-economical, general applicability |
| Photocatalysts (e.g., Ru(bpy)3Cl2) | Oxidation of aldehydes | Energy-efficient, mild conditions |
Integration into Automated and High-Throughput Synthesis Platforms
The need for rapid discovery and optimization of new molecules in fields like drug discovery has driven the development of automated and high-throughput synthesis platforms. acs.org These systems allow for the rapid preparation and screening of large libraries of compounds.
This compound, as a reactive building block, is well-suited for integration into such platforms. Its ability to readily react with amines and alcohols to form amides and esters, respectively, makes it a valuable component for creating diverse molecular libraries. ebsco.combyjus.com
Key features that make this compound compatible with automated synthesis include:
High Reactivity: The acyl chloride group ensures rapid and efficient reactions, which is essential for high-throughput screening. ebsco.com
Versatility: It can be used to introduce the 6-methoxypyridinyl moiety into a wide range of molecules.
Compatibility with Solid-Phase Synthesis: The principles of using acylating agents on solid supports can be applied, allowing for easier purification of products. nih.gov
Future research will focus on optimizing reaction conditions for this compound within automated systems to ensure high yields and purity across a broad range of substrates. This includes the development of robust protocols that can be easily implemented on robotic platforms.
Computational Design and Prediction of Novel Reactivity Pathways and Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to study reaction mechanisms, predict the reactivity of molecules, and design novel synthetic pathways. researchgate.net
For this compound, computational studies can provide valuable insights into:
Reaction Mechanisms: Understanding the detailed mechanism of its reactions, such as acylation, can help in optimizing reaction conditions and predicting potential side products. youtube.com
Reactivity Prediction: Computational models can predict how the electronic and steric properties of the 6-methoxy group and the pyridine ring influence the reactivity of the carbonyl chloride.
Design of Novel Reactions: By simulating different reaction conditions and reactants, computational methods can guide the discovery of new transformations and applications for this compound.
For instance, DFT calculations can be used to model the transition states of reactions involving this compound, providing a deeper understanding of the factors that control its reactivity. This knowledge can then be used to design more efficient and selective synthetic methods.
The integration of computational design with automated synthesis platforms represents a powerful paradigm for accelerating the discovery of new molecules with desired properties. By predicting promising new derivatives of this compound computationally, and then rapidly synthesizing and testing them using high-throughput methods, researchers can significantly shorten the drug discovery and materials development cycle.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Methoxypyridine-3-carbonyl chloride from its carboxylic acid precursor?
- Methodological Answer : The most common method involves treating 6-methoxypyridine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Catalytic dimethylformamide (DMF) can accelerate the reaction by activating the carbonyl group. Reaction progress should be monitored via thin-layer chromatography (TLC) or IR spectroscopy to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and formation of the acyl chloride (~1800 cm⁻¹). Post-synthesis, excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization in anhydrous solvents .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. For example, GC analysis using a polar stationary phase (e.g., DB-5) can resolve impurities such as unreacted carboxylic acid or hydrolysis byproducts. Quantitative purity standards (>97%) are achievable, as demonstrated in analogous pyridine derivatives (e.g., >97.0% purity for 6-Methoxy-3-pyridinecarbaldehyde via HPLC) .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (δ ~3.9 ppm in ¹H NMR) and carbonyl chloride (δ ~165-170 ppm in ¹³C NMR) are diagnostic. Aromatic protons on the pyridine ring typically appear as doublets or triplets due to coupling.
- IR Spectroscopy : Confirm the presence of C=O (acyl chloride) at ~1800 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M]⁺ for C₇H₅ClNO₂ at m/z 185.98) .
Advanced Research Questions
Q. How does the electron-donating methoxy group at the 6-position influence the reactivity of the carbonyl chloride in nucleophilic acyl substitution reactions?
- Methodological Answer : The methoxy group activates the pyridine ring via electron donation (resonance effect), which may modulate the electrophilicity of the carbonyl carbon. Comparative studies with non-methoxy analogs (e.g., pyridine-3-carbonyl chloride) using Hammett σ constants can quantify electronic effects. For instance, methoxy substitution may reduce electrophilicity slightly, requiring optimized reaction conditions (e.g., higher temperatures or Lewis acid catalysts) for reactions with amines or alcohols .
Q. What strategies resolve contradictory NMR data in derivatives of this compound?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Advanced techniques include:
- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, particularly for aromatic protons adjacent to the methoxy group.
- Variable Temperature (VT) NMR : Mitigate signal broadening caused by restricted rotation of substituents.
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict chemical shifts and validate experimental assignments .
Q. How can researchers optimize reaction yields when using this compound in peptide coupling or heterocycle synthesis?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to enhance acylation rates in esterification or amidation.
- Stoichiometry : A 1.2–1.5 molar excess of acyl chloride ensures complete conversion of nucleophiles (e.g., amines).
- Workflow : Quench unreacted acyl chloride with ice-cold water or methanol post-reaction to prevent side reactions .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, desiccated containers. Long-term stability can be monitored via periodic FT-IR analysis to detect hydrolysis (appearance of carboxylic acid peaks). Analogous boronic esters (e.g., 2-Methoxypyridine-4-boronic acid pinacol ester) require similar storage protocols .
Data-Driven Research Questions
Q. How do structural modifications of this compound impact its bioactivity in antimicrobial or anticancer assays?
- Methodological Answer : Comparative studies with derivatives (e.g., 3-Chloro-6-methylpyridazine-4-carboxylic acid) reveal that substituent position and electronic properties significantly affect bioactivity. For example, methoxy groups may enhance membrane permeability, while chlorine atoms increase electrophilicity. Structure-activity relationship (SAR) tables, as seen in pyridazine derivatives, can guide rational design .
Q. What computational tools are recommended to predict the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in nucleophilic substitution.
- Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition (e.g., protease targets).
- Software : Gaussian, GROMACS, or AutoDock Vina, paired with PubChem data for initial structural inputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
